Zeatin-8-14C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

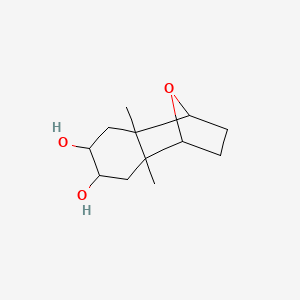

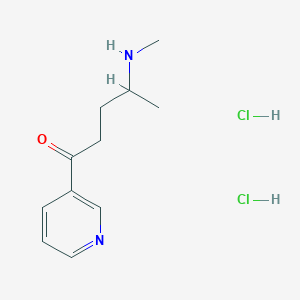

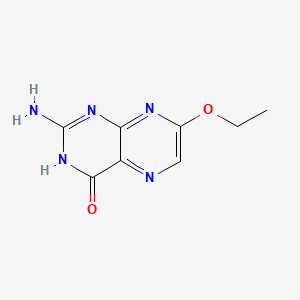

Zeatin-8-14C is a radiolabeled form of zeatin, a naturally occurring cytokinin found in plants. Cytokinins are a class of plant hormones that promote cell division and growth. Zeatin was first identified in maize (Zea mays) and is known for its role in promoting cell division, delaying senescence, and influencing nutrient mobilization. The radiolabeled version, this compound, is used extensively in scientific research to study the metabolism and transport of cytokinins in plants .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Zeatin-8-14C can be synthesized from [8-14C]inosine through a series of chemical reactions. The process involves the protection of the sugar portion of inosine, chlorination at the 6-position of the purine ring, and coupling with trans-4-amino-2-methyl-2-buten-1-ol . The reaction conditions typically involve the use of benzoyl chloride in pyridine for protection, followed by treatment with phosphorus oxychloride for chlorination .

Industrial Production Methods: While the industrial production of this compound is not widely documented, it generally follows similar synthetic routes as described above. The production involves the use of radiolabeled precursors and careful handling to ensure the integrity of the radiolabel .

Análisis De Reacciones Químicas

Types of Reactions: Zeatin-8-14C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the metabolism and function of cytokinins in plants .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like ammonia or amines

Major Products: The major products formed from these reactions include dihydrozeatin, zeatin riboside, and various glucosylated derivatives .

Aplicaciones Científicas De Investigación

Zeatin-8-14C is extensively used in scientific research to study the metabolism, transport, and function of cytokinins in plants. Some key applications include:

Plant Physiology: Understanding the role of cytokinins in cell division, growth, and senescence.

Agriculture: Enhancing crop yield and stress resistance by manipulating cytokinin levels.

Biochemistry: Investigating the metabolic pathways and enzymatic reactions involving cytokinins.

Molecular Biology: Studying gene expression and signal transduction pathways influenced by cytokinins.

Mecanismo De Acción

Zeatin-8-14C exerts its effects by binding to cytokinin receptors in plant cells. This binding activates a signal transduction pathway that leads to the expression of genes involved in cell division and growth . The primary molecular targets include cytokinin receptors such as CRE1/AHK4, which are part of the two-component signaling system in plants .

Comparación Con Compuestos Similares

Kinetin: Another naturally occurring cytokinin with similar functions but different chemical structure.

Benzyladenine: A synthetic cytokinin used in plant tissue culture.

Dihydrozeatin: A derivative of zeatin with a reduced side chain

Uniqueness: Zeatin-8-14C is unique due to its radiolabeled nature, allowing researchers to trace its metabolism and transport within plant tissues. This feature provides valuable insights into the dynamic processes involving cytokinins .

Propiedades

Fórmula molecular |

C10H13N5O |

|---|---|

Peso molecular |

221.24 g/mol |

Nombre IUPAC |

(E)-2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol |

InChI |

InChI=1S/C10H13N5O/c1-7(4-16)2-3-11-9-8-10(13-5-12-8)15-6-14-9/h2,5-6,16H,3-4H2,1H3,(H2,11,12,13,14,15)/b7-2+/i5+2 |

Clave InChI |

UZKQTCBAMSWPJD-IFPNWWLTSA-N |

SMILES isomérico |

C/C(=C\CNC1=NC=NC2=C1N[14CH]=N2)/CO |

SMILES canónico |

CC(=CCNC1=NC=NC2=C1NC=N2)CO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methoxycarbonyl Deferasirox; Benzoic acid, 3-[1-(4-carboxyphenyl)-3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]-4-hydroxy-, 1-methyl ester; Methyl 3-[1-(4-Carboxyphenyl)-3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]-4-hydroxybenzoate](/img/structure/B13834595.png)

![2-[(5-(Aminocarbonyl)-3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2-cyclohexen-1-ylidene)methyl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13834624.png)

![ethyl 2-[(6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]acetate;oxalic acid](/img/structure/B13834651.png)

![N-methyl-2-[(6-prop-2-enyl-2,3-dihydro-1,4-benzodioxin-5-yl)oxy]ethanamine](/img/structure/B13834671.png)